methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Beschreibung
Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a synthetic peptidomimetic compound featuring a complex stereochemical architecture. Its structure includes a hydrazine linker, carbamate groups, and chiral centers critical for bioactivity. This compound shares structural motifs with HIV protease inhibitors, particularly Atazanavir (ATV), as both contain hydrazinyl and carbamate moieties essential for binding to viral proteases . The stereochemistry (2R, 2S, 3S) and substituents like the 3,3-dimethylbutanoyl group influence its pharmacokinetic and pharmacodynamic properties, including solubility and target affinity.
Eigenschaften
IUPAC Name |
methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXFCAWZAZCNR-MUGJNUQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747499 | |
| Record name | Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192224-24-0 | |
| Record name | Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate involves multiple steps, including the formation of key intermediates and the use of specific reagentsCommon reagents used in the synthesis include tert-butyl groups, benzyl groups, and carbamate derivatives .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis process and verify the final product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the compound’s structure by removing oxygen atoms or adding hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl [(5R,10S,11S,14R)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Similarities
Key Observations :
- Hydrazinyl Linker : Present in both the target compound and ATV, this group facilitates protease inhibition by mimicking peptide bonds .
- Stereochemistry : The (2R,2S,3S) configuration in the target compound is critical for binding specificity, as seen in analogous HIV protease inhibitors .
Bioactivity and Target Interactions
- HIV Protease Inhibition : The target compound’s hydrazinyl-carbamate scaffold aligns with ATV’s mechanism of action, which inhibits HIV protease by binding to its active site . Clustering analyses suggest structurally similar compounds share bioactivity profiles and protein interaction patterns .
- Divergence in Activity : Compounds with trifluoro or tert-butoxy groups (e.g., ) may exhibit altered metabolic stability or membrane permeability due to steric or electronic effects.
Pharmacokinetic and Physicochemical Properties
- Solubility : ATV’s pyridinyl group enhances water solubility compared to the target’s phenyl group, though both are moderately hydrophobic (logP ~4.5) .
- Metabolic Stability : The trifluoro group in increases resistance to oxidative metabolism but may reduce intestinal absorption due to higher hydrophobicity.
Pharmacological Implications
- Structure-Activity Relationships (SAR): Minor modifications, such as replacing phenyl with pyridinyl (ATV), significantly impact target affinity and bioavailability .
- Lumping Strategies : Compounds with shared core structures (e.g., carbamate-hydrazine backbones) may be grouped for predictive modeling, though substituent-specific effects necessitate individualized evaluation .
Biologische Aktivität
Methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant implications in pharmaceutical research. Its intricate structure suggests potential biological activities that merit a detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 704.855 g/mol. The compound features a carbamate group and several chiral centers that contribute to its stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C38H52N6O7 |
| Molecular Weight | 704.855 g/mol |
| LogP | 6.301 |
| PSA (Polar Surface Area) | 185.18 Ų |
Pharmacological Effects
Research indicates that methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate exhibits various biological activities, particularly as an inhibitor of specific enzymes involved in metabolic processes.
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA), which plays a significant role in lipid metabolism and inflammation. Studies have reported median inhibitory concentration (IC50) values that illustrate its potency against this enzyme.
Compound IC50 (µM) Methyl N-carbamate 0.24 Analog 1 0.76 Analog 9b 0.28
Structure-Activity Relationship (SAR)
The structure of the compound is critical to its biological activity. Variations in the side chains and functional groups can lead to significant changes in potency and efficacy. For instance:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to the target enzyme.
- Substituent Effects : Modifications such as fluorination or the introduction of lipophilic moieties can either enhance or diminish activity depending on their position relative to the carbamate function.
Study on NAAA Inhibition
A study published in the Journal of Medicinal Chemistry explored various analogs of methyl N-carbamate to assess their inhibitory effects on NAAA. The findings indicated that certain structural modifications led to improved inhibitory potency:
"The introduction of a fluorine atom in the para position resulted in a significant drop in activity, while substituting with a more lipophilic chlorine atom increased potency" .
This highlights the delicate balance required in drug design where both hydrophilicity and hydrophobicity must be optimized.
Toxicological Assessment
Toxicological evaluations are essential for understanding the safety profile of methyl N-carbamate. Preliminary studies suggest that while the compound exhibits promising biological activity, further investigation into its toxicity and side effects is warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
